REACTION_CXSMILES
|
[CH2:1]1[O:3][CH:2]1[CH2:4][OH:5].[C:6](OC(C)(C)C)(=[O:11])[CH2:7][C:8]([CH3:10])=[O:9]>C1(C)C=CC=CC=1>[C:6]([O:5][CH2:4][CH:2]1[O:3][CH2:1]1)(=[O:11])[CH2:7][C:8]([CH3:10])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
The reactor was then fitted with a distillation head
|
Type
|
DISTILLATION
|
Details
|
the toluene/t-butanol azeotrope was distilled from the reactor over 2 hours under moderate nitrogen flow
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was 120° C
|
Type
|
WAIT
|
Details
|
After 4 hours total time
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
stripped on a rotary evaporator at 70° C. for 2 hours
|
Duration
|
2 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |